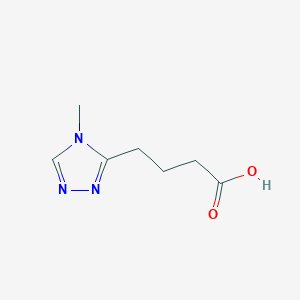
4-(4-Methyl-1,2,4-triazol-3-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
1. Applications in Magnetic Resonance Imaging
4-(4-Methyl-1,2,4-triazol-3-yl)butanoic acid derivatives, such as M4DOTA and M4DOTMA, have been studied for their potential in magnetic resonance imaging (MRI). These derivatives can form sterically crowded lanthanide chelates, which may be useful in MRI, particularly for temperature-sensitive applications like magnetic resonance thermometric imaging (Ranganathan et al., 2002).
2. Development of Synthetic Ion Channels
Compounds related to this compound, such as 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, have been used to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. These channels could be relevant in applications such as light‐induced controlled release, sensing, and information processing (Ali et al., 2012).
3. Synthesis of Peptidomimetics and Biologically Active Compounds
The 5-amino-1,2,3-triazole-4-carboxylic acid derivative, closely related to this compound, is an important molecule for the preparation of peptidomimetics or biologically active compounds. These compounds are useful in creating diverse triazole-based scaffolds for potential therapeutic applications (Ferrini et al., 2015).
4. Inhibitors of Mycolic Acid Biosynthesis
Derivatives of this compound, such as methyl 3-(2-octadecylcyclopropen-1-yl)propanoate, have been explored as potential inhibitors of mycolic acid biosynthesis. This research is significant for understanding the treatment of mycobacterial infections, as mycolic acids are key components of mycobacterial cell walls (Hartmann et al., 1994).
特性
IUPAC Name |
4-(4-methyl-1,2,4-triazol-3-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-10-5-8-9-6(10)3-2-4-7(11)12/h5H,2-4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAIYMXCQWJRFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,5-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2736633.png)
![(Z)-N-(3-(4-ethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2736634.png)
![6-(3-Chloro-4-methylphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2736635.png)
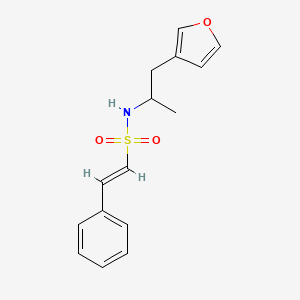
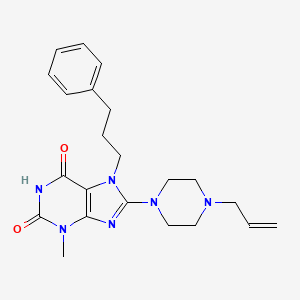
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2736643.png)
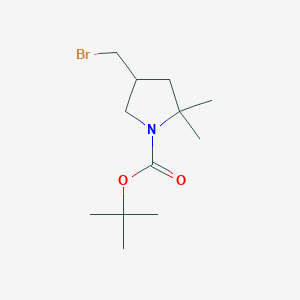

![3-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B2736649.png)
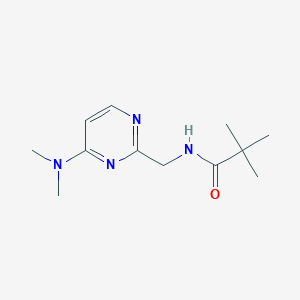
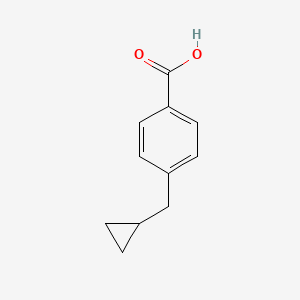

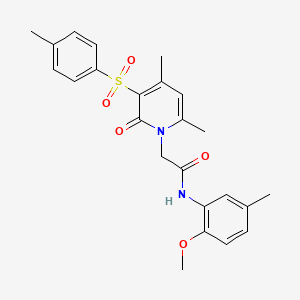
![[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride](/img/no-structure.png)